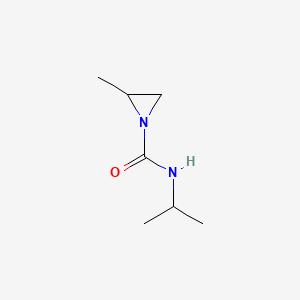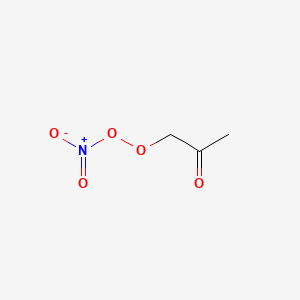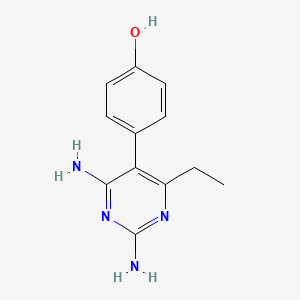
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and an ethyl group, attached to a phenol moiety
准备方法
The synthesis of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl acetoacetate and guanidine.
Substitution Reactions: The amino groups are introduced via substitution reactions using appropriate amines.
Coupling with Phenol: The final step involves coupling the pyrimidine derivative with phenol under specific reaction conditions, often using catalysts to facilitate the process.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing large-scale reactors and continuous flow processes.
化学反应分析
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups and phenol moiety can participate in substitution reactions with halogenated compounds, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinones, reduced amines, and substituted phenols.
科学研究应用
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用机制
The mechanism of action of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol involves its interaction with specific molecular targets and pathways. The amino groups and phenol moiety enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways.
相似化合物的比较
When compared to other similar compounds, 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-4-(3-methoxypropyl)-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one .
- N-{2-[6-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]ethyl}acetamide .
- 6-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-1-oxo-2-phenyl-2,3-dihydro-1H-benzotriazol-1-ium .
属性
IUPAC Name |
4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(17)6-4-7/h3-6,17H,2H2,1H3,(H4,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKVAUGAKCJDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbamic acid, [[2-fluoro-2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-](/img/new.no-structure.jpg)
![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)
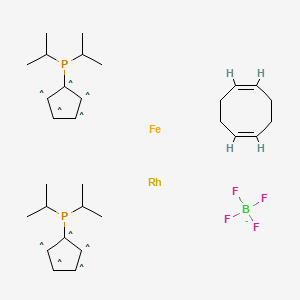
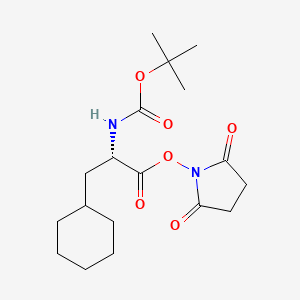
![4-oxa-8-azatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B583089.png)
